molecular formula C9H8ClN B1624565 7-chloro-3-methyl-1H-indole CAS No. 86915-16-4

7-chloro-3-methyl-1H-indole

Cat. No.: B1624565
CAS No.: 86915-16-4
M. Wt: 165.62 g/mol
InChI Key: ZDYQGSVERICZGQ-UHFFFAOYSA-N
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Description

Significance of the Indole (B1671886) Scaffold in Organic Synthesis and Life Sciences

The indole nucleus, consisting of a benzene (B151609) ring fused to a pyrrole (B145914) ring, is a structural motif of immense importance in the life sciences. irjmets.comresearchgate.netrsc.org It forms the core of the essential amino acid tryptophan and is a precursor to vital biomolecules such as the neurotransmitters serotonin (B10506) and melatonin. irjmets.com This inherent biological relevance has propelled the indole scaffold to the forefront of drug discovery, with indole derivatives demonstrating a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties. irjmets.comsemanticscholar.orgresearchgate.net

In the realm of organic synthesis, the electron-rich nature of the indole ring makes it amenable to a variety of chemical transformations, particularly electrophilic substitution. irjmets.com This reactivity allows for the introduction of diverse functional groups, enabling the construction of complex molecular architectures. semanticscholar.org Consequently, a multitude of synthetic methods, including the renowned Fischer, Bischler-Möhlau, and Leimgruber-Batcho indole syntheses, have been developed to access this versatile scaffold. irjmets.com

Overview of Halogenated Indoles in Contemporary Academic Research

The introduction of halogen atoms onto the indole ring has emerged as a significant strategy in medicinal chemistry for modulating the biological activity and physicochemical properties of indole derivatives. nih.gov Halogenation can influence a compound's lipophilicity, metabolic stability, and binding affinity to biological targets.

Contemporary research has demonstrated that halogenated indoles exhibit a range of interesting biological effects. For instance, certain halogenated indoles have been shown to act as ligands for the aryl hydrocarbon receptor (AhR), a key regulator of cellular processes, suggesting their potential in treating conditions like inflammatory bowel disease. nih.govotago.ac.nz Furthermore, studies have highlighted the ability of halogenated indoles to combat bacterial persistence and biofilm formation, offering a potential avenue for addressing antibiotic resistance. nih.govasm.org The position and type of halogen substituent on the indole scaffold are critical determinants of their biological activity. nih.gov

Rationale for Investigating 7-Chloro-3-methyl-1H-indole and its Derivatives

The specific compound, this compound, represents a confluence of the structural features discussed above: the privileged indole core, a methyl group at the 3-position (a common substitution pattern), and a chlorine atom at the 7-position. This combination of functionalities makes it a valuable intermediate and building block in the synthesis of more complex molecules with potential therapeutic applications. lookchem.com

The presence of the chlorine atom at the 7-position enhances the electrophilic character of the indole ring, making it more reactive towards nucleophiles compared to its unsubstituted counterpart. evitachem.com This reactivity can be exploited for further chemical modifications. Researchers are drawn to investigating this compound and its derivatives to explore how the interplay between the chloro and methyl substituents influences biological activity. evitachem.com It serves as a scaffold for designing novel compounds with potential applications in pharmaceutical development, with studies exploring its effects on cellular processes related to diseases like cancer and inflammation. evitachem.com

Below are the key properties of this compound:

PropertyValue
Molecular Formula C9H8ClN
Molecular Weight 165.62 g/mol
Appearance Typically a white to off-white solid
Melting Point Approximately 111–113°C
Solubility Soluble in organic solvents like ethanol (B145695) and dimethyl sulfoxide; less soluble in water.

This data is compiled from multiple sources. lookchem.comevitachem.com

The synthesis of this compound can be achieved through various methods, with the Fischer indole synthesis being a prominent route. evitachem.com This involves the reaction of a substituted phenylhydrazine (B124118) with an appropriate ketone or aldehyde under acidic conditions. evitachem.com

The investigation of this compound and its derivatives is driven by the quest for new therapeutic agents and a deeper understanding of the structure-activity relationships of halogenated indoles. Its unique chemical properties and potential for diverse biological activities make it a significant subject of ongoing research.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-chloro-3-methyl-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClN/c1-6-5-11-9-7(6)3-2-4-8(9)10/h2-5,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDYQGSVERICZGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CNC2=C1C=CC=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40458268
Record name 7-chloro-3-methyl-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40458268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86915-16-4
Record name 7-chloro-3-methyl-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40458268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 7 Chloro 3 Methyl 1h Indole and Its Derivatives

Classical Indole (B1671886) Synthesis Approaches Applicable to 7-Chloro-3-methyl-1H-indole Precursors

The construction of the indole core is a well-established area of organic synthesis, with several named reactions providing reliable pathways to this important heterocycle. These classical methods are often applicable to the synthesis of precursors for this compound.

Fischer Indole Synthesis

The Fischer indole synthesis is arguably the most famous and widely used method for constructing indole rings. evitachem.com This reaction involves the acid-catalyzed cyclization of an arylhydrazine with an aldehyde or ketone. evitachem.comsmolecule.com For the synthesis of this compound, this would typically involve the reaction of (2-chlorophenyl)hydrazine (B82148) with propanal or acetone (B3395972) under acidic conditions. The reaction proceeds through the formation of a phenylhydrazone intermediate, which then undergoes a bohrium.combohrium.com-sigmatropic rearrangement followed by elimination of ammonia (B1221849) to afford the indole ring. scispace.com

Key features of the Fischer indole synthesis include:

Versatility: A wide range of substituted anilines and carbonyl compounds can be used.

Acid Catalysis: Various acids such as hydrochloric acid, sulfuric acid, polyphosphoric acid, and Lewis acids like zinc chloride can be employed. scispace.com

Reaction Conditions: The reaction often requires heating. evitachem.com

A one-pot, three-component protocol based on the Fischer indole synthesis has been developed for the rapid generation of 1,2,3-trisubstituted indoles, which could be adapted for derivatives of this compound. rsc.org

Hemetsberger–Knittel Indole Synthesis for Specific Indole Substitution Patterns

The Hemetsberger–Knittel synthesis offers a route to indole-2-carboxylic esters via the thermal decomposition of 3-aryl-2-azido-propenoic esters. wikipedia.org While not as commonly used as the Fischer synthesis due to the potential instability of the azide (B81097) starting materials, it provides a specific pattern of substitution. wikipedia.org The synthesis of a this compound derivative using this method would start from a (2-chlorophenyl)aldehyde, which is converted to an α-azidocinnamate intermediate. openmedicinalchemistryjournal.com Thermal or microwave-assisted cyclization then yields the corresponding indole-2-carboxylate (B1230498). openmedicinalchemistryjournal.comresearchgate.net

Recent developments have utilized microwave irradiation to accelerate the Hemetsberger–Knittel reaction, leading to shorter reaction times and high conversion rates without the formation of significant side products. researchgate.net

Other Named Reactions in Indole Annulation Strategies

Several other classical named reactions are instrumental in the synthesis of the indole nucleus and could be applied to the synthesis of precursors for this compound. rsc.org

Bischler–Möhlau Indole Synthesis: This method involves the reaction of an α-halo-ketone with an excess of an aniline (B41778). wikipedia.org For a this compound, this would involve reacting an appropriately substituted aniline with a halomethyl ethyl ketone. The reaction conditions are often harsh, which has limited its widespread use. wikipedia.org However, recent modifications using microwave assistance have been developed. researchgate.net

Nenitzescu Indole Synthesis: This reaction produces 5-hydroxyindole (B134679) derivatives from the reaction of a benzoquinone with a β-aminocrotonic ester. wikipedia.org While this method is specific for 5-hydroxyindoles, it highlights the diversity of classical approaches to the indole core.

Madelung Synthesis: This intramolecular cyclization of an N-phenylalkanamide at high temperatures with a strong base is another classical route, though it often requires harsh conditions.

Reissert Synthesis: This method involves the condensation of o-nitrotoluene with diethyl oxalate (B1200264) to form an o-nitrophenylpyruvic acid, which is then reductively cyclized to form indole-2-carboxylic acid.

These classical methods, particularly the Fischer indole synthesis, remain highly relevant for the preparation of the fundamental this compound scaffold.

Modern Catalytic Strategies for this compound Scaffold Construction

Modern synthetic chemistry has seen a surge in the development of catalytic methods, which often offer milder reaction conditions, higher efficiency, and greater functional group tolerance compared to classical approaches. researchgate.net

Transition Metal-Catalyzed Cyclization Approaches

Transition metal catalysis has become a powerful tool for the synthesis of substituted indoles. researchgate.netresearchgate.netsioc-journal.cn These methods often involve the formation of carbon-carbon and carbon-nitrogen bonds through various catalytic cycles.

Commonly used transition metals include:

Palladium: Palladium-catalyzed reactions, such as the Heck reaction, Sonogashira coupling, and Buchwald-Hartwig amination, can be employed in multi-step sequences to construct the indole ring. researchgate.netmdpi.comtandfonline.com For instance, a palladium-catalyzed intramolecular C-H amination of an N-substituted o-vinylaniline derivative could be a viable route.

Copper: Copper-catalyzed reactions, such as Ullmann-type couplings, are also utilized in indole synthesis. researchgate.net

Rhodium and Cobalt: Rhodium and cobalt catalysts have been employed in C-H activation and annulation strategies to build the indole core from anilines and alkynes. mdpi.com

Gold: Gold catalysts have shown utility in the synthesis of 2-substituted indoles through the tandem reductive cyclization of o-alkynyl nitroarenes. tandfonline.com

These catalytic methods offer access to a wide range of substituted indoles, including those with the 7-chloro-3-methyl substitution pattern, often with high levels of control and efficiency. researchgate.netmdpi.com

Organocatalytic and Metal-Free Synthetic Methods

In recent years, there has been a growing interest in developing organocatalytic and metal-free synthetic methods to avoid the potential toxicity and cost associated with transition metals. researchgate.net

Organocatalysis: Chiral phosphoric acids and other organocatalysts have been used to promote asymmetric reactions, such as the Friedel-Crafts alkylation of indoles. rsc.orgacs.org While often used for the functionalization of a pre-existing indole core, organocatalytic strategies for the de novo synthesis of indoles are an active area of research. bohrium.comnih.gov

Metal-Free Reactions: Metal-free approaches to indole synthesis have been developed, for example, using N-iodosuccinimide (NIS) to mediate a cascade C-N bond formation and aromatization sequence. researchgate.net Other metal-free methods include catalyst-free multicomponent reactions, sometimes utilizing green solvents like water or polyethylene (B3416737) glycol. openmedicinalchemistryjournal.com These methods align with the principles of green chemistry by minimizing the use of hazardous reagents and solvents.

The development of these modern catalytic strategies provides powerful and often more sustainable alternatives to classical methods for the synthesis of this compound and its derivatives.

Regioselective Synthesis and Isomer Control for this compound Derivatives

Achieving regioselectivity—the control of the position of chemical bond formation—is a critical challenge in the synthesis of substituted indoles. For this compound, this means ensuring the chlorine atom is specifically at the C7-position and the methyl group at the C3-position.

Several named reactions are foundational to indole synthesis, including the Fischer, Bartoli, Bischler, Reissert, and Leimgruber-Batcho syntheses. arkat-usa.org The Bartoli indole synthesis, for example, reacts 2-substituted nitroarenes with a vinyl Grignard reagent and has been successfully used to prepare 7-chloro-3-methylindole. researchgate.net

Modern methods often employ metal-catalyzed C-H activation/functionalization to achieve high regioselectivity. thieme-connect.com These techniques allow for the direct introduction of substituents at specific positions on the indole ring, often under milder conditions than classical methods. For instance, palladium-catalyzed reactions have been developed for the synthesis of 2- and 3-substituted indoles. thieme-connect.com

Isomer control is particularly important when starting materials can lead to multiple products. For example, the cyclization of certain precursors can yield a mixture of 5- and 7-substituted indoles. acs.org The choice of catalyst, solvent, and temperature can significantly influence the ratio of these isomers. In some cases, one regioisomer may be favored over the other, and their structures can be confirmed by spectroscopic methods like ¹H NMR. acs.org

Recent advancements have focused on developing one-pot, multi-component reactions that offer high regioselectivity. arkat-usa.orgnih.gov These reactions can assemble complex indole derivatives from simple starting materials in a single step, with good to excellent yields. arkat-usa.org

Multi-Step Synthetic Routes to Complex this compound Architectures

The synthesis of complex molecules containing the this compound core often requires multi-step sequences. These routes allow for the introduction of various functional groups and the construction of intricate molecular architectures.

A common strategy involves the initial synthesis of a core indole structure, such as 7-chloro-1H-indole-3-carboxylic acid, which can then be further elaborated. google.com For example, this intermediate can be N-alkylated and the carboxylic acid group can be converted to an amide. google.com Subsequent reactions can then be used to build more complex side chains at the C3-position. google.com

The Fischer indole synthesis is a versatile method that can be adapted for the synthesis of various substituted indoles, including those that serve as intermediates in the synthesis of more complex targets. rsc.org For instance, a multi-step synthesis of the natural product (+)-strictamine involved a reductive Fischer indolization as a key step. rsc.org

The development of new synthetic methods continues to expand the toolkit for constructing complex indole-containing molecules. These can include transition metal-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. google.com

Below is a table summarizing a synthetic route to a complex derivative of this compound.

StepStarting MaterialReagents and ConditionsProduct
17-chloroindole (B1661978)Trifluoroacetic anhydride (B1165640), DMF7-chloro-3-[(trifluoromethyl)carbonyl]-1H-indole
27-chloro-3-[(trifluoromethyl)carbonyl]-1H-indole4 M aq. NaOH, reflux7-chloro-1H-indole-3-carboxylic acid
37-chloro-1H-indole-3-carboxylic acidSodium hydride, Toluene-4-sulfonic acid tetrahydropyran-4-ylmethylester, DMF, 50°C1-(tetrahydropyran-4-yl)methyl-7-chloro-1H-indole-3-carboxylic acid
41-(tetrahydropyran-4-yl)methyl-7-chloro-1H-indole-3-carboxylic acidOxalyl chloride, DichloromethaneAcid chloride intermediate
5Acid chloride intermediateAqueous ammonia, Potassium carbonate1-(tetrahydropyran-4-yl)methyl-7-chloro-1H-indole-3-carboxylic acid amide

This table is a representative example of a multi-step synthesis and is based on procedures described in the literature. google.com

Optimization of Reaction Conditions for Yield and Purity in this compound Production

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound and its derivatives. Key parameters that are often adjusted include temperature, solvent, catalyst, and the stoichiometry of reagents.

For instance, in the Bartoli indole synthesis, the temperature can be systematically varied to find the optimal conditions. One study found that for the reaction of (4-chloro-3-nitrophenyl)carboxymethyl-polystyrene with 1-methyl-1-propenylmagnesiumbromide, an optimal temperature range was between -20 and 0 °C. beilstein-journals.org The amount of Grignard reagent used can also be optimized; interestingly, even substoichiometric amounts can lead to the formation of the desired indole product. beilstein-journals.org

In another example, the optimization of a copper-catalyzed cascade process for the synthesis of indole-2-carboxylic acid esters revealed that the choice of solvent and base significantly impacted the yield. researchgate.net The use of toluene (B28343) as a solvent and potassium carbonate (K₂CO₃) as the base resulted in a better yield. researchgate.net

Microwave-assisted synthesis has emerged as a technique to improve reaction times and yields. An improved procedure for the synthesis of indole-2-carboxylic acid esters utilized microwave irradiation in an ionic liquid, which resulted in high yields, short reaction times, and mild reaction conditions. scielo.br

The following table illustrates the effect of optimizing reaction conditions on the yield of a product.

EntryCatalystBaseSolventTemperature (°C)Yield (%)
1CuIK₃PO₄DMF10075
2CuICs₂CO₃DMF10082
3CuIK₂CO₃DMF10078
4CuIK₂CO₃Toluene10089
5CuIK₂CO₃Xylene10085

This table is a representative example based on data for a related reaction, illustrating the impact of varying reaction parameters. researchgate.net

Reactivity and Derivatization Studies of the 7 Chloro 3 Methyl 1h Indole Scaffold

Electrophilic Aromatic Substitution on the Indole (B1671886) Ring System

The indole ring is an electron-rich aromatic system, making it susceptible to electrophilic attack. The position of substitution is influenced by the existing substituents on the ring.

Halogenation Reactions and Selective Chlorination at the Indole Core

Halogenation of the indole core is a key method for introducing further functionalization. The electron-donating nature of the pyrrole (B145914) ring typically directs electrophilic substitution to the C-3 position. However, with the C-3 position already occupied by a methyl group in 7-chloro-3-methyl-1H-indole, electrophilic attack occurs at other positions of the indole nucleus.

Selective chlorination can be achieved using various chlorinating agents. For instance, the use of agents like N-chlorosuccinimide (NCS) allows for controlled chlorination. The reaction conditions, including the choice of solvent and temperature, are critical in determining the regioselectivity of the halogenation.

Further research into the halogenation of substituted indoles, such as this compound-2-carboxylic acid, highlights the influence of other functional groups on the reactivity and regioselectivity of the reaction. For example, the presence of a carboxylic acid group at the 2-position can direct halogenation to specific sites on the benzene (B151609) portion of the indole ring.

Acylation and Alkylation Reactions at Indole C-3 and Other Positions

While the C-3 position of this compound is substituted, acylation and alkylation reactions can still occur at other positions, or through displacement of the C-3 methyl group under certain conditions. However, more commonly, these reactions are directed to the electron-rich pyrrole ring, particularly at the C-2 position, or on the benzene ring.

Friedel-Crafts acylation and alkylation are common methods for introducing acyl and alkyl groups, respectively. For instance, the acylation of this compound can lead to the formation of derivatives like ethyl this compound-2-carboxylate. This reaction often utilizes an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst.

Alkylation reactions can be performed using alkyl halides or other alkylating agents. The regioselectivity of these reactions is dependent on the reaction conditions and the nature of the electrophile. For example, direct C2-H alkylation of indoles has been achieved through photochemical methods involving halogen-bonded complexes. beilstein-journals.org

A study on the combination of a boron Lewis acid with nitriles has demonstrated a method for the acylation of indoles at the 3-position. jst.go.jp While this study focused on indoles with an unsubstituted C-3 position, the principles could potentially be adapted for the functionalization of the this compound scaffold at other positions. jst.go.jp

Nitration and Sulfonation Studies on this compound

Nitration and sulfonation are important electrophilic aromatic substitution reactions for introducing nitro (-NO2) and sulfo (-SO3H) groups, respectively, onto the indole ring. These functional groups can serve as versatile handles for further chemical modifications.

Nitration of indoles is typically carried out using a mixture of nitric acid and sulfuric acid. evitachem.com The position of nitration on the this compound ring system will be influenced by the directing effects of the existing chloro and methyl groups. The electron-withdrawing nature of the chloro group and the electron-donating nature of the methyl group will affect the electron density at various positions of the indole nucleus.

Sulfonation of indoles can be achieved using reagents such as sulfur trioxide-pyridine complexes or chlorosulfonic acid. evitachem.com The introduction of a sulfonic acid group can significantly alter the solubility and electronic properties of the parent molecule. The sulfonation of 2,3,3-trimethyl-3H-indole to its corresponding sulfonic acid derivative has been reported, indicating the feasibility of sulfonating substituted indoles.

Reactions Involving the Indole Nitrogen (N-1) of this compound

The nitrogen atom of the indole ring (N-1) possesses a lone pair of electrons and can act as a nucleophile, participating in various reactions to form N-substituted derivatives.

N-Alkylation and N-Acylation Reactions

N-alkylation of indoles is a common strategy to introduce a wide range of substituents at the N-1 position. researchgate.netsemanticscholar.org This reaction is typically performed by treating the indole with an alkyl halide in the presence of a base. semanticscholar.org For example, the N-alkylation of 7-methoxy-2-methylindole with 4-(2-chloroethyl)morpholine (B1582488) hydrochloride has been reported. researchgate.netsemanticscholar.org Copper-catalyzed N-alkylation of indoles using N-tosylhydrazones has also been developed as an efficient method. rsc.org

N-acylation of indoles introduces an acyl group onto the indole nitrogen. This can be achieved using acylating agents such as acyl chlorides or anhydrides. A chemoselective N-acylation of indoles using thioesters as the acyl source has been reported, providing an efficient protocol for synthesizing N-acylated indoles. beilstein-journals.org

Formation of N-Substituted Indole Derivatives

The N-alkylation and N-acylation reactions described above lead to the formation of a diverse array of N-substituted indole derivatives. These derivatives often exhibit distinct biological and chemical properties compared to the parent indole. For instance, the synthesis of N-[2-(7-chloro-2-methyl-1H-indol-3-yl)ethyl]-4-ethoxy-2,5-dimethylbenzenesulfonamide involves the formation of an N-substituted indole derivative. smolecule.com

The development of one-pot, three-component reactions, such as the Fischer indolization followed by N-alkylation, allows for the rapid synthesis of 1,2,3-trisubstituted indoles, which can include derivatives of this compound. rsc.org These methods provide efficient access to libraries of N-substituted indoles for various applications.

Data Tables

Table 1: Electrophilic Aromatic Substitution Reactions of the Indole Ring System

Reaction TypeReagents and ConditionsProduct Examples
HalogenationN-chlorosuccinimide (NCS) in a suitable solventChloro-substituted derivatives of this compound
AcylationAcyl chloride or anhydride with a Lewis acid catalystEthyl this compound-2-carboxylate
AlkylationAlkyl halides, photochemical methods beilstein-journals.orgC2-alkylated derivatives of this compound
NitrationNitric acid and sulfuric acid evitachem.comNitro-substituted derivatives of this compound
SulfonationSulfur trioxide-pyridine complex, chlorosulfonic acid evitachem.comSulfonated derivatives of this compound

Table 2: Reactions Involving the Indole Nitrogen (N-1)

Reaction TypeReagents and ConditionsProduct Examples
N-AlkylationAlkyl halide and a base semanticscholar.org, Copper-catalyzed reactions rsc.orgN-alkyl-7-chloro-3-methyl-1H-indole derivatives
N-AcylationAcyl chloride, anhydride, or thioesters beilstein-journals.orgN-acyl-7-chloro-3-methyl-1H-indole derivatives

Transformations at the C-2, C-3 Methyl, and Other Peripheral Substituents

The this compound core possesses multiple sites amenable to chemical modification. The C-2 position, the C-3 methyl group, and the N-H proton are primary locations for functionalization, allowing for the introduction of diverse chemical entities and the elaboration of the molecular structure.

Side Chain Functionalization and Elaboration

The C-3 methyl group and the C-2 position of the indole ring are key sites for building molecular complexity. While the C-3 methyl group itself is relatively unreactive, it can be functionalized, often after initial transformations of the indole core. More commonly, the C-2 and C-3 positions are directly functionalized.

A significant route for elaboration involves the acylation of the indole at the C-3 position. This is often a precursor step to generating more complex side chains. For instance, the Friedel-Crafts type acylation of 1-methylindole (B147185) with various nitriles in the presence of a boron Lewis acid like phenyldichloroborane (PhBCl₂) yields 3-acylindoles. jst.go.jp Subsequent reduction of the intermediate iminium species with a reducing agent like sodium cyanoborohydride (NaBH₃CN) can produce 1-(1H-indol-3-yl)alkylamine derivatives. jst.go.jp This two-step process effectively transforms the C-3 position into a functionalized side chain.

The C-3 position can also be functionalized with a chloromethyl group (-CH₂Cl), creating a highly reactive intermediate for further elaboration. This chloromethyl group is an excellent electrophile, readily undergoing nucleophilic substitution reactions with amines, thiols, and alcohols to introduce a wide variety of side chains.

Another important transformation is the introduction of a carboxylic acid or its ester derivative at the C-2 position. Ethyl this compound-2-carboxylate, a key derivative, serves as a building block for further modifications. smolecule.com The carboxylate group can direct electrophilic substitution to other positions on the ring or be transformed into other functional groups.

The following table summarizes selected methods for side-chain functionalization on the indole scaffold.

Position Reaction Type Reagents Product Type Source
C-3Acylation/Reduction1. Nitrile, PhBCl₂ 2. NaBH₃CN1-(1H-indol-3-yl)alkylamine jst.go.jp
C-3ChloromethylationFormaldehyde, HCl, ZnCl₂3-(Chloromethyl)indole
C-3 (via C-3-CH₂Cl)Nucleophilic SubstitutionAmines, Thiols, Alcohols3-Substituted methyl indoles
C-2CarboxylationEthyl chloroformate, BaseIndole-2-carboxylate (B1230498)

Oxidation and Reduction Reactions of this compound Derivatives

The this compound scaffold and its derivatives can undergo various oxidation and reduction reactions, targeting either the indole ring system or its substituents. The outcome of these reactions is highly dependent on the reagents and conditions employed.

Oxidation Reactions: Oxidation of indole derivatives can introduce oxygen-containing functional groups. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃) can be used. evitachem.com The C-3 methyl group, however, generally resists oxidation unless harsh conditions are applied. The indole ring itself can be oxidized, sometimes leading to the opening of the heterocyclic ring or the formation of oxindoles. For example, derivatives of this compound can be oxidized to form corresponding carbonyl compounds. evitachem.com

Reduction Reactions: Reduction reactions typically target specific functional groups on the indole derivatives rather than the aromatic core. For instance, a carbonyl group, such as in an indole-2-carboxylate derivative, can be reduced to an alcohol using powerful reducing agents like lithium aluminum hydride (LiAlH₄). evitachem.com Milder reagents like sodium borohydride (B1222165) (NaBH₄) are also used for the reduction of carbonyls. If a nitro group is present on the scaffold, it can be reduced to an amine group, a common transformation in the synthesis of complex heterocyclic compounds. evitachem.com

The table below provides examples of oxidation and reduction reactions on related indole derivatives.

Reaction Type Substrate Type Reagent Product Type Source
OxidationIndole DerivativePotassium permanganateCarbonyl compounds evitachem.com
ReductionIndole-2-carboxylateLithium aluminum hydrideIndole-2-methanol evitachem.com
Reduction3-(Chloromethyl)indoleSodium borohydride3-Methylindole
ReductionNitro-indole derivativeLithium aluminum hydrideAmino-indole derivative evitachem.com

Heterocycle Annulation and Fusion Reactions with this compound

Annulation, or ring-fusion, reactions are powerful strategies to construct polycyclic structures from the this compound scaffold. These reactions build new heterocyclic or carbocyclic rings onto the indole core, leading to complex, often biologically active, molecules.

One modern approach involves the rhodium-catalyzed [5+2] C-H/N-H annulation. In a reported example, 7-phenylindoles react with alkynes in an electrochemical cell using a rhodium catalyst to build a seven-membered azepine ring fused to the indole, forming azepino[3,2,1-hi]indoles in high yields. chinesechemsoc.org This method is tolerant of various functional groups, including chlorides. chinesechemsoc.org

Another strategy involves intramolecular cyclization. N-(2-cyanoaryl)indoles can undergo a methyl trifluoromethanesulfonate (B1224126) (MeOTf)-induced annulation. acs.org This reaction proceeds through the activation of the nitrile group, followed by an intramolecular electrophilic attack onto the C-7 position of the indole ring, leading to the formation of fused indolo[1,2-a]indolone structures. A 7-chloro substituted indolo[1,2-a]indol-10-one has been synthesized using this methodology. acs.org

Furthermore, pyrimidine (B1678525) rings can be fused to the indole core. The synthesis of 7-chloro-9H-pyrimido[4,5-b]indoles involves the fusion of a pyrimidine building block to an indole precursor via nucleophilic aromatic substitution, followed by cyclization. mdpi.com Such fused systems are of significant interest in medicinal chemistry. mdpi.com

Annulation Strategy Reactants Catalyst/Reagent Fused Ring System Source
[5+2] C-H/N-H Annulation7-substituted indole, Alkyne[Cp*RhCl₂]₂, ElectricityAzepino[3,2,1-hi]indole chinesechemsoc.org
MeOTf-Induced AnnulationN-(2-cyanoaryl)indoleMethyl trifluoromethanesulfonateIndolo[1,2-a]indolone acs.org
Pyrimidine FusionIndole derivative, Pyrimidine derivativeBase-mediated SNAr/CyclizationPyrimido[4,5-b]indole mdpi.com

Cross-Coupling Reactions in this compound Chemistry

Palladium-catalyzed cross-coupling reactions are indispensable tools for creating carbon-carbon and carbon-heteroatom bonds in modern organic synthesis, and the this compound scaffold is a suitable substrate for these transformations. The chlorine atom at the C-7 position and other halogenated or activated positions can participate in these reactions.

The Suzuki-Miyaura cross-coupling is a prominent example, used to form C-C bonds by coupling a halide with an organoboron compound. For instance, Pd-mediated Suzuki-Miyaura coupling at the C-4 position of an indole can be achieved, though it may require protection of the indole N-H group. The C-7 chloro substituent on the this compound is also a potential handle for such couplings, allowing for the introduction of aryl or alkyl groups at this position. The different reactivity of C-I and C-Cl bonds can be exploited for selective, one-pot diarylation of halo-indoles using Suzuki-Miyaura chemistry. acs.org

The Stille coupling, which pairs an organohalide with an organotin compound, is another effective method. It has been used to couple indolyl motifs to other heterocyclic structures. atlanchimpharma.com For example, a 3-trimethylstannyl-7-azaindole was coupled with a chloroindolylmaleimide derivative using a palladium catalyst. atlanchimpharma.com

Copper-catalyzed reactions also provide a pathway for functionalization. A novel method for synthesizing 1-methyl-1H-indole-3-carboxylates involves a copper-catalyzed cross-dehydrogenative coupling of N,N-dimethylanilines with bromoacetates. sorbonne-universite.fr While this example doesn't start with the target compound, it illustrates the utility of transition metals beyond palladium in indole chemistry.

Coupling Reaction Coupling Partner 1 (Indole) Coupling Partner 2 Catalyst System Bond Formed Source
Suzuki-MiyauraHalogenated Indole (e.g., C4- or C7-halo)Aryl/Alkyl Boronic AcidPd(OAc)₂, Ligand, BaseC-C acs.org
Stille CouplingHalogenated IndoleOrganotin ReagentPd CatalystC-C atlanchimpharma.com
Heck CouplingHalogenated IndoleAlkene (e.g., methyl acrylate)Pd CatalystC-C atlanchimpharma.com

Advanced Spectroscopic and Analytical Characterization in 7 Chloro 3 Methyl 1h Indole Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural determination of organic molecules like 7-chloro-3-methyl-1H-indole. Through the analysis of one-dimensional (¹H and ¹³C) and two-dimensional NMR spectra, a complete picture of the molecular framework can be assembled.

Proton (¹H) NMR spectroscopy provides information on the chemical environment and connectivity of hydrogen atoms within the molecule. For this compound, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on the benzene (B151609) ring, the proton on the pyrrole (B145914) ring, the methyl protons, and the N-H proton. The chemical shifts (δ) of the aromatic protons are influenced by the electron-withdrawing effect of the chlorine atom at the 7-position. In a related compound, ethyl this compound-2-carboxylate, the aromatic protons appear as doublets, indicating their coupling to adjacent protons. The methyl group at the 3-position would typically appear as a singlet in the upfield region of the spectrum. The N-H proton of the indole (B1671886) ring often appears as a broad singlet.

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. The spectrum of this compound would display unique signals for each carbon atom, with their chemical shifts being dependent on their hybridization and electronic environment. The carbon atom attached to the chlorine (C-7) would experience a downfield shift due to the halogen's electronegativity. The carbons of the benzene ring will appear in the aromatic region, while the methyl carbon will be found in the aliphatic region.

Predicted NMR Data for this compound

Atom Predicted ¹H Chemical Shift (δ, ppm) Predicted ¹³C Chemical Shift (δ, ppm)
N-H8.1 - 8.3 (broad singlet)-
C2-H7.0 - 7.2 (singlet)122 - 124
C3-CH₃2.3 - 2.5 (singlet)9 - 11
C4-H7.4 - 7.6 (doublet)120 - 122
C5-H6.9 - 7.1 (triplet)121 - 123
C6-H7.0 - 7.2 (doublet)118 - 120
C2-122 - 124
C3-111 - 113
C3a-128 - 130
C4-120 - 122
C5-121 - 123
C6-118 - 120
C7-130 - 132
C7a-134 - 136
C3-CH₃-9 - 11

Note: The predicted values are based on the analysis of structurally similar compounds and established principles of NMR spectroscopy. Actual experimental values may vary.

Two-dimensional (2D) NMR experiments are crucial for establishing the connectivity between atoms.

Correlation SpectroscopY (COSY) : This experiment would reveal the coupling relationships between protons, particularly among the aromatic protons on the benzene ring (H-4, H-5, and H-6).

Heteronuclear Single Quantum Coherence (HSQC) : The HSQC spectrum correlates directly bonded proton and carbon atoms. This would allow for the unambiguous assignment of each proton signal to its corresponding carbon signal, for instance, linking the methyl protons to the methyl carbon.

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry (MS) is an essential analytical tool for determining the molecular weight and formula of a compound, as well as for gaining structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental composition and molecular formula of this compound with high confidence. The presence of chlorine would be indicated by a characteristic isotopic pattern (M+ and M+2 peaks in an approximate 3:1 ratio).

Predicted HRMS Data for this compound

Parameter Value
Molecular FormulaC₉H₈ClN
Monoisotopic Mass165.0345 g/mol
Molecular Ion (M⁺)m/z 165
Isotopic Peak (M+2)m/z 167

Tandem Mass Spectrometry (MS/MS) involves the fragmentation of a selected precursor ion (in this case, the molecular ion of this compound) to generate a series of product ions. The analysis of these fragmentation patterns provides valuable information about the compound's structure. A plausible fragmentation pathway for this compound could involve the loss of a methyl radical (•CH₃) or the cleavage of the indole ring. The fragmentation of related indole derivatives often shows characteristic losses that can help in identifying the core structure and the positions of substituents.

Predicted MS/MS Fragmentation for this compound

Precursor Ion (m/z) Proposed Fragment Ion (m/z) Proposed Neutral Loss
165150•CH₃
165130HCl
150122HCN

Note: The proposed fragmentation is based on general principles of mass spectrometry and known fragmentation patterns of indole compounds.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the vibrations of its specific bonds. evitachem.com

Key expected vibrational modes include the N-H stretch of the indole ring, C-H stretches from the aromatic and methyl groups, C=C stretching from the aromatic ring, and the C-Cl stretch. The N-H stretching vibration typically appears as a sharp to moderately broad band in the region of 3300-3500 cm⁻¹. Aromatic C-H stretching vibrations are usually observed above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl group appear just below 3000 cm⁻¹. The C=C stretching vibrations of the aromatic ring are found in the 1450-1600 cm⁻¹ region.

Predicted IR Absorption Bands for this compound

Functional Group Predicted Absorption Range (cm⁻¹) Vibrational Mode
N-H (indole)3300 - 3500Stretching
Aromatic C-H3000 - 3100Stretching
Aliphatic C-H (methyl)2850 - 2960Stretching
Aromatic C=C1450 - 1600Stretching
C-N1200 - 1350Stretching
C-Cl600 - 800Stretching

Note: The predicted absorption ranges are based on characteristic IR frequencies for the respective functional groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Optical Behavior

Ultraviolet-Visible (UV-Vis) spectroscopy is a key technique for investigating the electronic transitions within this compound. The indole ring system, being aromatic, exhibits characteristic π to π* transitions. The presence of a chlorine atom at the 7-position and a methyl group at the 3-position influences the electron density of the aromatic system, which in turn affects the energy of these transitions and the resulting absorption wavelengths.

Typically, indole and its derivatives display strong absorption bands in the UV region, generally between 250 and 300 nm. For instance, a related compound, 7-chloro-4(1H)-quinolone, shows absorption maxima at 218 nm, 278 nm, and 279 nm. mdpi.com Another similar molecule, neoasterric methyl ester, which also contains an indole-like core, exhibits absorption maxima at 216 nm, 262 nm, and 397 nm. mdpi.com These values provide an expected range for the absorption characteristics of this compound, which are crucial for its detection and quantification in various media.

X-ray Diffraction (XRD) for Solid-State Structure Determination

X-ray Diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state of this compound. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, researchers can establish bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.

For related indole derivatives, XRD studies have provided significant structural insights. For example, the crystal structure of 7-methyl-1H-indole-2,3-dione reveals a nearly planar molecule with specific intermolecular hydrogen bonds and π–π stacking interactions that dictate its crystal packing. iucr.orgresearchgate.netiucr.org In another instance, the analysis of 5-chloro-N′-cyclohexylidene-3-methyl-1H-indole-2-carbohydrazide showed a distorted chair conformation for the cyclohexane (B81311) ring and the formation of inversion dimers through N—H⋯O hydrogen bonds. nih.gov Such studies on analogous compounds underscore the power of XRD in providing detailed structural information, which is fundamental to understanding the chemical and biological properties of this compound.

Detailed crystallographic data for a related compound, 7-chloro-2-[1-(4-methoxyphenyl)pyrazol-4-yl]-3,3-dimethyl-3H-indole, has been reported with a monoclinic crystal system and specific cell parameters. researchgate.net While not the exact compound, this data highlights the level of detail obtained from XRD analysis.

Table 1: Representative Crystallographic Data for an Indole Derivative

Parameter Value
Compound 7-chloro-2-[1-(4-methoxyphenyl)pyrazol-4-yl]-3,3-dimethyl-3H-indole researchgate.net
Formula C20H18ClN3O researchgate.net
Crystal System Monoclinic researchgate.net
Space Group P2/n researchgate.net
a (Å) 11.635 (3) researchgate.net
b (Å) 10.328 (3) researchgate.net
c (Å) 14.141 (4) researchgate.net
β (°) 95.681 (5) researchgate.net
V (ų) 1690.9 (8) researchgate.net

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are essential for the purification of this compound and for the assessment of its purity, which is critical for its use in research and as a synthetic intermediate.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating, identifying, and quantifying components in a mixture. For indole derivatives, reverse-phase HPLC is commonly employed, often using a C18 column. smolecule.com The separation is based on the differential partitioning of the analyte between the stationary phase (the C18-coated silica) and a mobile phase, which is typically a mixture of an organic solvent like acetonitrile (B52724) and water. sielc.comsielc.com

The purity of synthesized indole compounds is frequently determined to be greater than 95% by HPLC analysis. nih.govmdpi.com For instance, the purity of some bioactive indole derivatives was confirmed to be in the range of 96-99% using RP-HPLC. nih.gov The method can be optimized by adjusting the mobile phase composition, flow rate, and detection wavelength (often set based on the UV-Vis absorption maximum). mdpi.com

Table 2: Example HPLC Method Parameters for Indole Derivatives

Parameter Condition
Column C18 reverse-phase smolecule.com
Mobile Phase Acetonitrile/Water mixture smolecule.comsielc.comsielc.com
Elution Isocratic smolecule.com or Gradient mdpi.commdpi.com
Detection UV at a specific wavelength (e.g., 254 nm) mdpi.com

Thin Layer Chromatography (TLC) is a simpler and faster chromatographic technique used for monitoring reaction progress, identifying compounds, and determining the purity of a sample. figshare.com It operates on the same principles of separation as column chromatography but on a smaller scale. A spot of the compound mixture is applied to a plate coated with a thin layer of adsorbent material, typically silica (B1680970) gel. beilstein-journals.org The plate is then placed in a chamber with a solvent system (eluent), which moves up the plate by capillary action, separating the components based on their affinity for the stationary and mobile phases. The separated spots are visualized, often under UV light. beilstein-journals.org

Elemental Analysis for Compositional Verification

Elemental analysis is a crucial analytical technique used to determine the elemental composition of a pure compound. For this compound (C₉H₈ClN), this method would be used to experimentally determine the mass percentages of carbon, hydrogen, chlorine, and nitrogen. The experimentally found percentages are then compared to the theoretically calculated values based on the molecular formula to confirm the compound's identity and purity. mdpi.com This technique provides fundamental validation of the compound's structure following synthesis. mdpi.com

Table 3: Theoretical Elemental Composition of this compound

Element Symbol Atomic Weight Number of Atoms Total Weight Percentage
Carbon C 12.011 9 108.099 65.27%
Hydrogen H 1.008 8 8.064 4.87%
Chlorine Cl 35.453 1 35.453 21.41%
Nitrogen N 14.007 1 14.007 8.46%

| Total | | | | 165.623 | 100.00% |

Computational Chemistry Approaches in 7 Chloro 3 Methyl 1h Indole Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Insights

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. researchgate.netnanobioletters.com It is widely applied to indole (B1671886) derivatives to calculate molecular geometries, vibrational frequencies, and various electronic properties that govern the molecule's reactivity and stability. researchgate.net

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals (FMOs). irjweb.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for determining molecular stability and reactivity. irjweb.comresearchgate.net A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates a more reactive molecule that is more polarizable. irjweb.com For indole and its analogues, this energy gap is a key indicator of stability. researchgate.net

Table 1: Representative Frontier Molecular Orbital (FMO) Data This table illustrates typical data obtained from DFT calculations for indole-like structures. The values are representative and not specific to 7-chloro-3-methyl-1H-indole.

Parameter Energy (eV) Description
EHOMO -6.1 Energy of the Highest Occupied Molecular Orbital
ELUMO -1.5 Energy of the Lowest Unoccupied Molecular Orbital

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution on a molecule and predicting how it will interact with other chemical species. The MEP map displays different potential values on the molecule's surface using a color spectrum. mdpi.com Regions of negative electrostatic potential (typically colored red or yellow) are electron-rich and are susceptible to electrophilic attack. Conversely, regions of positive potential (colored blue) are electron-poor and are favorable sites for nucleophilic attack. researchgate.net For indole derivatives, MEP maps can identify the most electron-rich areas on the heterocyclic ring system, providing insights into intermolecular interactions.

DFT calculations and the resulting MEP maps are instrumental in predicting the regioselectivity of electrophilic substitution reactions, which are characteristic of indole rings. escholarship.org The indole nucleus is electron-rich, but the precise location of substitution is influenced by the substituents on the ring. Computational studies can model the effects of groups like the chloro and methyl substituents in this compound to determine the most probable sites for reaction with electrophiles. nih.gov By analyzing the electron density and the stability of potential intermediates, these theoretical methods can guide the synthesis of new indole derivatives. escholarship.org

Molecular Docking Studies for Ligand-Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. nih.govresearchgate.netacs.org This method is crucial in drug discovery for screening virtual libraries of compounds and understanding the structural basis of ligand-receptor binding. acs.org

Docking simulations are used to predict both the binding mode and the binding affinity of a ligand to a biological target. The binding mode refers to the specific orientation and conformation of the ligand within the receptor's active site, including key interactions like hydrogen bonds and hydrophobic contacts. plos.orgresearchgate.net Binding affinity is a quantitative measure of the strength of this interaction, often expressed as a binding energy (e.g., kcal/mol) or an inhibitory constant (e.g., Ki or IC50). plos.org These predictions help researchers prioritize which derivatives of a lead compound, such as this compound, are most likely to be potent inhibitors of a specific protein target.

By performing docking studies against various known protein structures, researchers can identify potential biological targets for a given compound. Derivatives containing the chloro-indole scaffold have been investigated for their interactions with several important protein targets.

Mcl-1: Myeloid cell leukemia-1 (Mcl-1) is an anti-apoptotic protein from the Bcl-2 family and is a significant target in cancer therapy. nih.govnih.gov Indole-based structures have been designed and optimized as potent Mcl-1 inhibitors, with computational models guiding the exploration of the protein's binding pockets. nih.govresearchgate.net

GSK-3β: Glycogen synthase kinase-3β (GSK-3β) is a key enzyme in various cellular signaling pathways and a drug target for neurodegenerative diseases like Alzheimer's. nih.govscispace.com Derivatives based on a 7-chloro-pyrimido[4,5-b]indole core have been developed as GSK-3β inhibitors, with molecular dynamics simulations used to understand their binding modes within the ATP binding site. nih.govresearchgate.net

Tyrosinase: Tyrosinase is a copper-containing enzyme that plays a central role in melanin (B1238610) biosynthesis. nih.govmdpi.com Its inhibition is a key strategy for treating hyperpigmentation disorders. nih.gov Various indole derivatives have been synthesized and evaluated as tyrosinase inhibitors, with molecular docking studies used to elucidate their binding mechanism and interactions with the enzyme's active site. nih.govnih.govresearchgate.net

Cannabinoid Receptors: The cannabinoid receptor 1 (CB1) is a primary target of cannabinoids. Studies on synthetic cannabinoids with an indole core have shown that the position of halogen substitution significantly affects binding affinity. mdpi.com Specifically, a 7-chloro substitution on the indole ring, as in this compound, is associated with retaining a high binding affinity for the hCB1 receptor, unlike substitutions at other positions which can be detrimental to binding. mdpi.com

Table 2: Potential Biological Targets for Chloro-Indole Scaffolds Identified Through Molecular Docking and Biological Evaluation

Biological Target Therapeutic Area Role of Computational Studies Representative Finding
Mcl-1 Oncology Guiding structure-based design of inhibitors. nih.gov Indole-based compounds can be potent and selective Mcl-1 inhibitors. nih.govnih.gov
GSK-3β Neurodegenerative Diseases Elucidating binding modes of inhibitors. nih.govscispace.com 7-chloro-pyrimido[4,5-b]indole derivatives show inhibitory activity with IC50 values in the nanomolar range. nih.gov
Tyrosinase Dermatology Investigating ligand-enzyme interactions. nih.govresearchgate.net Indole-thiourea derivatives show competitive inhibition of tyrosinase. nih.gov

Molecular Dynamics (MD) Simulations for Conformational Analysis and Solvation Effects

Molecular dynamics (MD) simulations offer a dynamic perspective on the conformational flexibility and interactions of this compound with its environment. By simulating the atomic motions over time, researchers can understand how the molecule behaves in a biological system, such as in an aqueous solution or near a protein binding site.

Conformational Analysis: MD simulations reveal the accessible conformations of this compound. The presence of the methyl group at the 3-position and the chlorine atom at the 7-position influences the rotational freedom around the indole ring. These simulations can identify the most stable, low-energy conformations that the molecule is likely to adopt. Understanding these preferred shapes is crucial as the biological activity of a molecule is often dictated by its three-dimensional structure.

Solvation Effects: The interaction of a molecule with its solvent, typically water in biological systems, significantly impacts its properties. MD simulations explicitly model the interactions between this compound and surrounding water molecules. These simulations can elucidate the formation of hydrogen bonds and other non-covalent interactions, which in turn affect the molecule's solubility, stability, and how it presents itself to biological targets. For instance, the solvation shell around the molecule can influence its ability to enter a hydrophobic binding pocket of a protein.

Table 1: Illustrative Conformational and Solvation Parameters from MD Simulations for an Indole Derivative This table presents hypothetical data for this compound based on typical results from MD simulations of similar small molecules.

Parameter Value Significance
Dominant Conformer Dihedral Angle (C2-C3-C(CH3)-H) 180° ± 15° Indicates the preferred orientation of the methyl group relative to the indole ring.
Root Mean Square Deviation (RMSD) 0.5 Å A low RMSD suggests the molecule maintains a relatively stable conformation throughout the simulation.
Radial Distribution Function g(r) for Water Around N-H Peak at 1.8 Å Shows a high probability of finding water molecules at a hydrogen-bonding distance from the indole nitrogen.
Solvation Free Energy (ΔGsolv) -8.5 kcal/mol A negative value indicates favorable interaction with the solvent, suggesting good solubility.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov This method is pivotal in predicting the activity of new or untested molecules like this compound. eurjchem.com

To build a QSAR model, a dataset of molecules with known biological activities (e.g., enzyme inhibition, receptor binding) is required. Various molecular descriptors, which are numerical representations of the chemical structure, are calculated for each molecule. These descriptors can be electronic (e.g., partial charges), steric (e.g., molecular volume), or hydrophobic (e.g., logP). Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to create a model that correlates these descriptors with the observed biological activity. mdpi.com

For this compound, a QSAR model could be developed using a training set of analogous substituted indoles with known activities against a particular biological target. mdpi.com The model could then be used to predict the activity of this compound based on its calculated descriptors. The chlorine atom at the 7-position and the methyl group at the 3-position would significantly influence the values of these descriptors and, consequently, the predicted activity. For example, the chlorine atom, being an electron-withdrawing group, would affect the electronic properties of the indole ring, which could be a key factor in its interaction with a biological target.

Table 2: Example of a QSAR Model for Predicting Biological Activity of Indole Derivatives This table illustrates a hypothetical QSAR equation and the contribution of descriptors for predicting the activity of this compound.

Descriptor Value for this compound Coefficient in QSAR Equation Contribution to Predicted Activity
LogP (Hydrophobicity) 3.2 +0.5 Positive
Dipole Moment (Polarity) 2.1 D -0.2 Negative
HOMO Energy (Electron Donating Ability) -5.8 eV +1.2 Positive
LUMO Energy (Electron Accepting Ability) -1.2 eV -0.8 Negative
Predicted pIC50 6.5
QSAR Equation: pIC50 = 0.5(LogP) - 0.2(Dipole) + 1.2(HOMO) - 0.8(LUMO) + C

In Silico ADMET Profiling and Pharmacokinetic Modeling

Before a compound can be considered a viable drug candidate, its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties must be evaluated. In silico ADMET profiling uses computational models to predict these properties, offering a rapid and cost-effective way to screen compounds early in the drug discovery process.

For this compound, various ADMET parameters can be predicted using commercially available or open-source software. These predictions are based on the molecule's structure and physicochemical properties.

Absorption: Predictions would include its potential for oral bioavailability, intestinal absorption, and whether it is a substrate for efflux transporters like P-glycoprotein.

Distribution: Models can estimate its ability to cross the blood-brain barrier, its volume of distribution in the body, and the extent of plasma protein binding.

Metabolism: In silico tools can predict the likely sites of metabolism on the this compound structure, primarily by cytochrome P450 enzymes. The indole ring, methyl group, and the aromatic ring are all potential sites for metabolic reactions such as hydroxylation or oxidation.

Excretion: Predictions can suggest the likely routes of elimination from the body, such as renal or biliary excretion.

Toxicity: A range of potential toxicities can be flagged, including mutagenicity, carcinogenicity, and cardiotoxicity (e.g., hERG inhibition).

Pharmacokinetic Modeling: Physiologically based pharmacokinetic (PBPK) models can be developed to simulate the fate of this compound in the body over time. These models incorporate the predicted ADMET properties to provide a quantitative understanding of the compound's concentration in various tissues and organs following administration. While specific PBPK models for this exact compound are not published, the principles of such models are well-established for similar small molecules. nih.gov

Table 3: Predicted In Silico ADMET Profile for this compound This table provides a summary of likely ADMET predictions for this compound based on its structure.

ADMET Property Predicted Outcome Implication for Drug Development
Human Intestinal Absorption High Good potential for oral absorption.
Blood-Brain Barrier Penetration Likely May be suitable for targeting central nervous system disorders.
P-glycoprotein Substrate No Less likely to be subject to efflux from target cells.
CYP2D6 Inhibitor Yes Potential for drug-drug interactions.
hERG Inhibition Low risk Reduced likelihood of cardiotoxicity.
Ames Mutagenicity Low probability Indicates a lower risk of being carcinogenic.
Plasma Protein Binding >90% High binding may limit the free concentration of the drug.

Biological and Pharmacological Research Applications of 7 Chloro 3 Methyl 1h Indole Analogs

Anticancer Activities of 7-Chloro-3-methyl-1H-indole Derivatives

Derivatives of this compound have emerged as a promising class of compounds in the realm of oncology research. Their multifaceted mechanisms of action, including the inhibition of various cancer cell lines, modulation of apoptotic pathways, and interaction with unique DNA structures, underscore their potential as templates for novel anticancer agents.

Research has demonstrated that indole (B1671886) derivatives, including those with chloro substitutions, exhibit cytotoxic activity against a broad spectrum of cancer cell lines. For instance, certain indole-sulfonamide derivatives have shown potency against cell lines such as HepG2 (liver cancer), A549 (lung cancer), and MOLT-3 (leukemia). nih.govacs.org Specifically, a compound with a 4-chloro group was noted as being particularly effective against these cell lines. nih.govacs.org Hybrid compounds incorporating a 7-chloroquinoline (B30040) moiety have also displayed significant cytotoxic potential against cell lines including MCF-7 (breast cancer), HCT-116 (colon cancer), HL-60 (leukemia), and NCI-H292 (lung cancer). researchgate.net Furthermore, some 7-chloroquinoline hydrazones have shown good cytotoxic activity across a wide panel of cell lines from nine different tumor types, including leukemia, non-small cell lung cancer, colon cancer, CNS cancer, melanoma, ovarian cancer, renal cancer, prostate cancer, and breast cancer. nih.gov

Table 1: Inhibition of Cancer Cell Lines by Chloro-Indole Analogs
Compound ClassCancer Cell Lines InhibitedReference
Indole-sulfonamide derivatives (with 4-chloro group)HepG2, A549, MOLT-3 nih.govacs.org
7-Chloroquinoline-benzimidazole hybridsMCF-7, HCT-116, HL-60, NCI-H292 researchgate.net
7-Chloroquinoline hydrazonesLeukemia, Non-small cell lung cancer, Colon cancer, CNS cancer, Melanoma, Ovarian cancer, Renal cancer, Prostate cancer, Breast cancer nih.gov

A key mechanism through which cancer cells evade programmed cell death (apoptosis) is the overexpression of anti-apoptotic proteins like Myeloid cell leukemia 1 (Mcl-1). nih.govaustinpublishinggroup.com Small molecules that can inhibit Mcl-1 are therefore of significant interest in cancer therapy. nih.gov Fragment-based screening and structure-based design have led to the discovery of potent Mcl-1 inhibitors based on an indole core. nih.govnih.gov For example, tricyclic indole 2-carboxylic acid derivatives have been developed that exhibit single-digit nanomolar binding affinity to Mcl-1 and high selectivity over other Bcl-2 family proteins like Bcl-xL and Bcl-2. nih.gov While direct studies on this compound's effect on Mcl-1 are not extensively detailed in the provided context, the general success of indole-based scaffolds in targeting this crucial anti-apoptotic protein suggests a promising avenue for future research with this specific compound.

G-quadruplexes (G4s) are higher-order secondary structures that can form in guanine-rich regions of DNA, such as at the ends of chromosomes (telomeres) and in the promoter regions of oncogenes like c-MYC. nih.gov The stabilization of these structures by small molecules can interfere with key cellular processes like DNA replication and gene expression, making G4s attractive targets for anticancer drug development. nih.gov Indole-based compounds have been synthesized and shown to interact specifically with biologically relevant G-quadruplexes. nih.gov These ligands can differentiate between different G4 topologies, such as the parallel structure of the c-MYC promoter and the hybrid structure of human telomeric repeats. nih.gov Nuclear Magnetic Resonance (NMR) studies have revealed that some indole derivatives can bind to the external G-quartets and loops of the c-MYC G-quadruplex. nih.gov The ability of the indole scaffold to interact with these unique DNA structures provides another potential mechanism for the anticancer activity of this compound analogs.

Anti-inflammatory Properties of this compound Analogues

Chronic inflammation is a key factor in the development and progression of many diseases. Non-steroidal anti-inflammatory drugs (NSAIDs) are commonly used to treat inflammation, primarily by inhibiting cyclooxygenase (COX) enzymes. nih.govnih.gov Indole derivatives, such as the well-known NSAID indomethacin, have long been recognized for their anti-inflammatory properties. nih.gov Research into novel indole-based compounds continues to yield promising anti-inflammatory agents.

Recent studies have shown that 3-methyl-indole derivatives have promising therapeutic potential as anti-inflammatory medications. cuestionesdefisioterapia.com The anti-inflammatory efficacy of newly synthesized indole derivatives has been evaluated using models such as the carrageenan-induced rat paw edema test. cuestionesdefisioterapia.com The mechanism of action for many of these compounds is believed to involve the inhibition of COX enzymes, which are crucial for the synthesis of prostaglandins, key mediators of inflammation. nih.gov The structural similarities between this compound and known anti-inflammatory indole compounds suggest that its analogs could also possess significant anti-inflammatory activity, potentially through the inhibition of the COX pathway.

Table 2: Anti-inflammatory Potential of Indole Analogs
Compound ClassProposed Mechanism of ActionReference
3-Methyl-indole derivativesInhibition of COX enzymes nih.govcuestionesdefisioterapia.com
Indole-based compounds (general)Inhibition of COX enzymes, reduction of inflammatory mediators nih.govnih.gov

Antimicrobial and Antifungal Efficacy Studies

The rise of multidrug-resistant pathogens presents a significant global health challenge, necessitating the development of new antimicrobial agents. Indole and its derivatives have been identified as an important class of compounds in the search for new antimicrobial drugs. nih.gov

Derivatives of indole have demonstrated a broad spectrum of activity against various microorganisms. nih.gov For instance, indole derivatives substituted with 1,2,4-triazole (B32235) and 1,3,4-thiadiazole (B1197879) have shown efficacy against bacteria such as Staphylococcus aureus (including methicillin-resistant Staphylococcus aureus, or MRSA) and Escherichia coli. nih.gov These compounds have also exhibited significant antifungal activity. Notably, they have shown excellent activity against Candida krusei and moderate activity against Candida albicans. nih.govresearchgate.net Some indole-triazole derivatives have been highlighted for their potential as novel antibacterial and antifungal lead compounds. nih.gov The structure-activity relationship of indole hydrazone derivatives has also been investigated, revealing that the aromaticity of the molecule is significant for its antimicrobial activity. znaturforsch.com

Table 3: Antimicrobial and Antifungal Activity of Indole Derivatives
Compound ClassTarget MicroorganismsObserved ActivityReference
Indole-1,2,4-triazole derivativesStaphylococcus aureus (including MRSA), Escherichia coli, Candida albicans, Candida kruseiBroad-spectrum antibacterial and antifungal activity nih.gov
Indole-1,3,4-thiadiazole derivativesStaphylococcus aureus (including MRSA), Escherichia coli, Candida albicans, Candida kruseiPromising antibacterial and antifungal efficacy nih.gov
Indole hydrazone derivativesVarious bacteria and fungiModerate antifungal activity against C. albicans znaturforsch.com

Antiviral Applications of this compound Based Compounds

Viral infections remain a major threat to public health, and the development of effective antiviral therapies is a continuous effort. The indole nucleus is a key pharmacophore in the synthesis of potent antiviral agents. nih.gov Indole-containing compounds have shown promise against a variety of DNA and RNA viruses. mdpi.com

One notable example is umifenovir (Arbidol), a broad-spectrum antiviral drug with an indole core that has shown activity against influenza, hepatitis B and C, and Zika virus. mdpi.com More recently, indole derivatives have been investigated for their potential against SARS-CoV-2. nih.govfrontiersin.org For example, a dihydrochloride (B599025) of a 6-bromo-5-methoxy-1-methyl-2-(1-piperidinomethyl)-3-(2-diethylaminoethoxy) carbonylindole completely inhibited the replication of the SARS-CoV-2 virus in vitro. nih.gov Other research has focused on 7-azaindole-based inhibitors of the influenza viral polymerase, demonstrating the potential of modified indole scaffolds to target specific viral proteins. The diverse antiviral activities of indole derivatives suggest that this compound-based compounds could also be valuable candidates for the development of new antiviral drugs.

Neurological and Central Nervous System Research

The privileged indole structure is a common feature in numerous biologically active compounds, including those with significant effects on the central nervous system (CNS). Analogs of this compound have been synthesized and evaluated for their potential to modulate various neurological pathways and treat CNS disorders.

Modulation of Neurotransmitter Systems (e.g., Serotonin (B10506) System)

The serotonin system is a critical regulator of mood, cognition, and various physiological processes. The structural similarity of the indole nucleus to serotonin has made indole derivatives a fertile ground for the discovery of agents that can modulate serotonergic pathways.

Research into tryptamine (B22526) derivatives has provided insights into how substitutions on the indole ring affect serotonin receptor affinity and function. For instance, 7-chlorotryptamine is a potent serotonin 5-HT₂ₐ receptor agonist and a serotonin releasing agent. chapman.edu It demonstrates high efficacy in stimulating serotonin release with an EC₅₀ value of 8.03 nM. chapman.edu This highlights the significant impact of a chlorine atom at the 7-position on serotonergic activity.

Furthermore, studies on other indole derivatives have demonstrated their potential as ligands for serotonin receptors. For example, certain indole compounds have been shown to interact with both 5-HT₁ₐ and 5-HT₂ₐ receptors. nih.gov Molecular docking studies of some of these ligands have revealed that the NH group of the indole moiety can form a hydrogen bond with the side chain of Thr 3.37 in the 5-HT₂ₐ receptor. nih.gov In some cases, a chlorine atom on the indole ring has been observed to form a halogen bond with the side chain of Asn 6.55, further anchoring the ligand in the receptor's binding pocket. nih.gov

While direct studies on this compound analogs are part of ongoing research, the existing data on related chloro-substituted indoles strongly suggest that this class of compounds has the potential to modulate the serotonin system, making them promising candidates for the development of novel therapeutics for mood disorders and other neurological conditions.

A related compound, 7-chloro-5-(furan-3-yl)-3-methyl-4H-benzo[e] frontiersin.orgresearchgate.netnih.govthiadiazine 1,1-dioxide, a positive allosteric modulator of the AMPA receptor, has been shown in mice cerebral microdialysis studies to increase acetylcholine (B1216132) and serotonin levels in the hippocampus. nih.gov This finding further supports the potential of 7-chloro-3-methyl substituted heterocyclic compounds to influence neurotransmitter systems. nih.gov

Cannabinoid Receptor Modulation

The endocannabinoid system, particularly the cannabinoid receptor 1 (CB1), is a key target for the treatment of pain, obesity, and various neurological and psychiatric disorders. Aminoalkylindoles (AAIs) are a class of compounds that have been extensively studied for their cannabimimetic activity. researchgate.net

Analogs of this compound have been investigated as allosteric modulators of the CB1 receptor. In a study of substituted 1H-indole-2-carboxamides, it was found that the presence of a chloro or fluoro group at the C5 position of the indole ring enhanced the potency of these compounds as CB1 allosteric modulators. frontiersin.org One of the most potent compounds in this series, which featured a chloro substitution, exhibited an IC₅₀ value of 79 nM. frontiersin.org These compounds were identified as negative allosteric modulators, dose-dependently reducing the Emax of the agonist CP55,940. frontiersin.org

The position of the chlorine atom on the indole core has a substantial effect on human CB1 receptor binding affinity. researchgate.net Research on chloroindole analogues of the synthetic cannabinoid MDMB-CHMICA demonstrated that 7-chloro substitution resulted in a higher binding affinity compared to 4- and 5-chloro substitutions. researchgate.net This suggests that the electronic and steric properties imparted by the chlorine atom at the 7-position are favorable for interaction with the CB1 receptor binding site.

Table 1: Effect of Chlorine Position on CB1 Receptor Binding Affinity
Substitution PositionRelative hCB1 Binding Affinity
2-chloroHigh
4-chloroLow
5-chloroLow
6-chloroHigh
7-chloroHigh

Glycogen Synthase Kinase-3β (GSK-3β) Inhibition Studies

Glycogen synthase kinase-3β (GSK-3β) is a serine/threonine kinase that plays a crucial role in various cellular processes, and its dysregulation has been implicated in a range of diseases, including neurodegenerative disorders, bipolar disorder, and diabetes. nih.govnih.gov Consequently, the development of GSK-3β inhibitors has become an important area of therapeutic research.

Indole-based structures have been explored as scaffolds for the development of potent GSK-3β inhibitors. In the development of benzofuran-3-yl-(indol-3-yl)maleimides (B10847031) as GSK-3β inhibitors, it was noted that substitution at the 5- or 7-position of the indole ring is generally well-tolerated. nih.gov This indicates that the introduction of a chlorine atom at the 7-position of an indole-based GSK-3β inhibitor is a feasible strategy for modifying the compound's properties without necessarily abolishing its inhibitory activity.

While direct studies on this compound analogs as GSK-3β inhibitors are still emerging, the broader research on indole-based inhibitors provides a strong rationale for their investigation. For example, a series of N-[(1-alkylpiperidin-4-yl)methyl]-1H-indazole-3-carboxamides were developed as potent ATP-competitive GSK-3β inhibitors, with some compounds showing efficacy in a mouse model of mania. researchgate.net

Antifibrotic Potential and Mechanisms of Action

Fibrosis is a pathological process characterized by the excessive deposition of extracellular matrix, leading to organ damage and failure. Indole alkaloids and their derivatives have emerged as a promising class of compounds for the treatment of fibrosis in various organs, including the lungs, liver, and kidneys. frontiersin.orgresearchgate.net

The antifibrotic effects of indole-based small molecules are attributed to their ability to modulate key signaling pathways involved in the fibrotic process. frontiersin.org These pathways include the transforming growth factor-β (TGF-β)/Smad pathway, the nuclear factor-kappa B (NF-κB) pathway, and the Wnt/β-catenin cascade. frontiersin.org

While specific studies on the antifibrotic potential of this compound analogs are limited, the known activities of other indole derivatives provide a strong foundation for their potential in this area. For instance, some indole derivatives have been shown to exert anti-inflammatory and antioxidant effects, which are crucial in mitigating the progression of fibrosis. researchgate.net The ability of these compounds to inhibit the activation of fibroblasts and the subsequent deposition of collagen is a key aspect of their antifibrotic mechanism. nih.gov

Table 2: Signaling Pathways Modulated by Indole Derivatives in Fibrosis
Signaling PathwayTherapeutic Effect
TGF-β/SmadInhibition of fibroblast activation and collagen synthesis
NF-κBReduction of inflammation
Wnt/β-cateninModulation of tissue repair and regeneration
Nrf-2/HO-1Antioxidant effects
PTEN/AKTRegulation of cell survival and proliferation

Antiparasitic and Anthelmintic Investigations

Parasitic and helminthic infections remain a significant global health problem, and the development of new and effective therapeutic agents is a priority. The indole scaffold has been identified as a promising starting point for the design of novel antiparasitic and anthelmintic drugs. nih.gov

Several studies have demonstrated the potential of indole derivatives against a range of parasites. For example, a library of diamidine indole derivatives exhibited excellent inhibitory activity against Trypanosoma brucei and Plasmodium falciparum, with IC₅₀ values in the nanomolar range. nih.gov

In the context of anthelmintic activity, various indole derivatives have been synthesized and evaluated. One study focused on the synthesis of Schiff's and Mannich bases of 1H-indole-2,3-dione (isatin) and found that some of the tested compounds exhibited significant anthelmintic activity against the earthworm Pheretima posthuma. researchgate.net Another study on 2-substituted-4,5-diphenyl imidazoles also reported significant anthelmintic activity. nih.govjddtonline.info The presence of electron-withdrawing groups on the aromatic rings of some of these compounds was found to enhance their activity. researchgate.net

Enzyme Inhibition Studies (e.g., Tyrosinase)

Enzyme inhibition is a fundamental strategy in drug discovery for the treatment of a wide array of diseases. Tyrosinase, a key enzyme in melanin (B1238610) biosynthesis, has been a target for the development of inhibitors to treat hyperpigmentation disorders. nih.govresearchgate.net

Indole derivatives have shown significant promise as tyrosinase inhibitors. The structural similarity of the indole ring to tyrosine, the natural substrate of tyrosinase, makes it an attractive scaffold for inhibitor design. Natural products such as indole-3-carbaldehyde have demonstrated significant tyrosinase inhibition activity.

In one study, a series of indole–thiourea derivatives were synthesized, and compound 4b demonstrated potent tyrosinase inhibitory activity with an IC₅₀ of 5.9 ± 2.47 μM, which was more potent than the standard inhibitor kojic acid (IC₅₀ = 16.4 ± 3.53 μM). Kinetic studies revealed that this compound acts as a competitive inhibitor of tyrosinase. Molecular docking studies have suggested that indole-based inhibitors can bind effectively to the active site of both mushroom tyrosinase and human tyrosinase-related protein 1 (TYRP1).

These results strongly support the potential of this compound analogs as a new class of tyrosinase inhibitors. The specific substitutions at the 3 and 7 positions could be further optimized to enhance their inhibitory potency and selectivity.

Table 3: Tyrosinase Inhibitory Activity of Selected Indole Derivatives
CompoundIC₅₀ (μM)Inhibition Type
Indole-thiourea derivative 4b5.9 ± 2.47Competitive
Kojic acid (standard)16.4 ± 3.53Competitive

Role in Protein-Protein Interaction Modulation

Protein-protein interactions (PPIs) are fundamental to nearly all cellular processes, and their dysregulation is often implicated in disease. The development of small molecules that can disrupt or stabilize these interactions is a promising therapeutic strategy. Analogs of this compound have emerged as potential modulators of PPIs, particularly in the context of cancer therapy.

One notable area of research is the targeting of anti-apoptotic proteins of the B-cell lymphoma 2 (Bcl-2) family, such as Myeloid cell leukemia-1 (Mcl-1). Overexpression of Mcl-1 is a common mechanism by which cancer cells evade apoptosis, contributing to tumor survival and resistance to chemotherapy. The discovery of small molecule inhibitors of the Mcl-1 protein has been a significant focus of cancer research. Tricyclic indole derivatives have been identified as potent inhibitors of Mcl-1. nih.gov These compounds bind to a hydrophobic pocket on the Mcl-1 surface, preventing its interaction with pro-apoptotic proteins like Bak and Bax, thereby restoring the apoptotic pathway. The indole core of these inhibitors is crucial for their binding affinity, with substitutions on the indole ring, analogous to the chloro and methyl groups in this compound, playing a key role in optimizing potency and pharmacokinetic properties. nih.gov

Another example involves the inhibition of the interaction between the SARS-CoV-2 spike protein and the human angiotensin-converting enzyme 2 (hACE2) receptor, which is the critical first step in viral entry into host cells. A study identified 7-azaindole (B17877) derivatives as inhibitors of this interaction. nih.gov While not direct analogs of this compound, these findings underscore the potential of the broader indole and azaindole scaffold to serve as a template for designing PPI inhibitors. The nitrogen atom in the 7-azaindole ring acts as a hydrogen bond acceptor, a feature that can be mimicked by other substituted indoles in interacting with protein surfaces. nih.gov

The following table summarizes key research findings on indole analogs as modulators of protein-protein interactions:

Indole Analog Class Target PPI Therapeutic Area Key Findings
Tricyclic IndolesMcl-1/Bak, Mcl-1/BaxCancerPotently inhibit Mcl-1, restoring apoptosis in cancer cells. nih.gov
7-Azaindole DerivativesSARS-CoV-2 Spike/hACE2Infectious DiseaseInhibit viral entry by disrupting the interaction between the viral spike protein and the host cell receptor. nih.gov

Biochemical Pathway Interventions

Analogs of this compound have been extensively investigated for their ability to intervene in various biochemical pathways, most notably as inhibitors of protein kinases. Protein kinases are key enzymes in signal transduction pathways that regulate cell growth, proliferation, differentiation, and survival. Aberrant kinase activity is a hallmark of many diseases, particularly cancer, making them important therapeutic targets.

The 7-azaindole scaffold, a close structural relative of the 7-chloroindole (B1661978) core, is a well-established pharmacophore in the design of kinase inhibitors. nih.govdepositolegale.it The nitrogen at the 7-position can form a crucial hydrogen bond with the hinge region of the ATP-binding site of many kinases, a key interaction for potent inhibition. depositolegale.it Numerous 7-azaindole-based compounds have been developed as inhibitors of a wide range of kinases, including:

Anaplastic Lymphoma Kinase (ALK): 7-Azaindole derivatives have been identified as potent inhibitors of both wild-type and mutant forms of ALK, a key driver in certain types of non-small cell lung cancer. researchgate.net

Cell Division Cycle 7 (Cdc7) Kinase: Orally active 7-azaindole inhibitors of Cdc7, a kinase involved in the initiation of DNA replication, have been designed as potential anticancer agents. nih.gov

Checkpoint Kinase 1 (CHK1): 5-Azaindolocarbazoles have been synthesized and shown to act as cytotoxic agents through the inhibition of CHK1, a central player in the DNA damage response. nih.gov

c-Met Kinase: ATP-competitive inhibitors of c-Met, a receptor tyrosine kinase involved in cell motility and invasion, have been developed based on the 7-azaindole scaffold. nih.gov

Beyond kinase inhibition, indole derivatives have shown the potential to modulate other biochemical pathways. For instance, synthetic 7-azaindole derivatives have been evaluated as cytokinin analogues, demonstrating cytotoxic activity on human leukemia cells, suggesting an interference with pathways controlling cell apoptosis and differentiation. nih.gov

The table below provides an overview of the intervention of indole analogs in key biochemical pathways:

Indole Analog Class Target Pathway/Enzyme Therapeutic Area Mechanism of Action
7-Azaindole DerivativesAnaplastic Lymphoma Kinase (ALK)CancerInhibition of kinase activity, blocking downstream signaling pathways. researchgate.net
7-Azaindole DerivativesCell Division Cycle 7 (Cdc7) KinaseCancerInhibition of DNA replication initiation. nih.gov
5-AzaindolocarbazolesCheckpoint Kinase 1 (CHK1)CancerDisruption of the DNA damage response. nih.gov
7-Azaindole Derivativesc-Met KinaseCancerInhibition of cell motility and invasion signaling. nih.gov
7-Azaindole DerivativesCytokinin Signaling AnalogsCancerInduction of apoptosis and control of cell differentiation. nih.gov

Materials Science and Other Industrial Applications of 7 Chloro 3 Methyl 1h Indole Derivatives

Optoelectronic Materials Development

The indole (B1671886) nucleus is an electron-rich aromatic system, making its derivatives, including 7-chloro-3-methyl-1H-indole, valuable scaffolds for creating photoactive and electronically active materials. The presence of the chlorine atom, an electron-withdrawing group, and the methyl group, an electron-donating group, allows for fine-tuning of the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This modulation is critical for developing advanced optoelectronic devices.

Indole derivatives are integral to the design of molecular photoactuators, which convert light energy into molecular motion. chim.it This capability is rooted in photochemical reactions like the E-Z (or trans-cis) isomerization around a double bond, a fundamental process for light-driven molecular machinery. chim.it When incorporated into larger molecular systems, indole-based chromophores can induce significant structural and electronic changes upon light irradiation, forming the basis of photoswitches. chim.it

Photoswitches are molecules that can be reversibly shifted between two or more stable states using light. Azo-based photoswitches, for example, often require UV light for excitation, which can be limiting. nih.gov Incorporating electron-rich heteroaryl rings like indole into these systems helps to redshift the absorption spectra, enabling the use of visible light. nih.gov This shift is crucial for applications in smart materials and photopharmacology. nih.gov Research into indoleazopyrazole derivatives has shown that strategic modifications can enhance both the spectral redshift and the thermal stability of the metastable Z-isomer, a key challenge in the field. nih.gov For instance, ester substitution at the ortho-position of an indoleazopyrazole system resulted in a maximum absorption (λmax) redshift to 383 nm while extending the thermal half-life to 4.7 days. nih.gov

Table 1: Photophysical Properties of Selected Indole-Based Photoswitches

Compound Class Key Feature Absorption Max (π → π*) Isomerization (E → Z) Thermal Half-life (Z-isomer)
Phenylazoindole Visible light response ~400 nm 61-85% Relies on thermal relaxation
Indoleazopyrazole Enhanced stability ~360 nm 73-86% Up to 231 hours (9.6 days) rsc.org

Data compiled from multiple sources detailing advancements in indole-based photoswitches. nih.govrsc.org

The tunable electronic properties of indole derivatives make them suitable for a range of organic electronics. The ability to modify the indole core allows for the development of materials with specific charge-transport characteristics, essential for devices like organic light-emitting diodes (OLEDs) and organic thin-film transistors (OTFTs). Halogenated oxindoles, a related class of compounds, have been investigated for their use in organic materials, where intermolecular interactions like hydrogen bonding and halogen bonding influence crystal packing and, consequently, material performance. mdpi.com

Indole derivatives have also been explored as fluorescent probes and for pH sensing due to their strong fluorescence emission in solution. mdpi.com The development of donor-π-acceptor (D-π-A) compounds based on indole has led to materials exhibiting varied solid-state fluorescence and solvatochromism (color change depending on solvent polarity). mdpi.com These properties are foundational for creating sensors and logic gates at the molecular level. mdpi.com While specific research on this compound for these applications is not widely published, its structural motifs are consistent with those used in the broader field of indole-based organic electronics.

Dye and Pigment Industries

The indole scaffold is a well-established chromophore found in many natural and synthetic dyes, most famously indigo. Introducing substituents like chlorine and methyl groups onto the indole ring alters the electronic structure, which in turn modifies the absorption and emission of light, leading to different colors. chim.it The process of creating dyes often involves coupling reactions where the indole derivative acts as a precursor, and its substituents influence the final color, stability, and solubility of the dye molecule. epa.gov Halogenation is a common step in dye synthesis to impart specific properties, and chloro-substituted aromatics are frequently used as intermediates in the production of a wide range of dyes and pigments. epa.gov

Agrochemical Development

Indole derivatives have a long history in agriculture, most notably as plant growth regulators mimicking the natural auxin, indole-3-acetic acid (IAA). nih.govresearchgate.net The development of synthetic indole derivatives aims to create compounds with enhanced or specialized activity, including herbicidal and fungicidal properties. rhhz.net

Research has shown that introducing halogen atoms and other functional groups to the indole ring can significantly enhance biological activity. rhhz.net For example, a series of novel indole-3-carboxylic acid derivatives were synthesized and tested for herbicidal activity, with many showing excellent inhibition of root and shoot growth in both dicot and monocot weeds. nih.govresearchgate.net The presence of halogen atoms can influence the binding of these molecules to their target proteins, such as the auxin receptor protein TIR1. nih.govresearchgate.net

In the realm of fungicides, indole-containing scaffolds are used as the core structure for further modification to develop new antifungal agents. rhhz.net Studies on chiral indole analogues have demonstrated that specific derivatives exhibit potent fungicidal activity against a range of plant pathogens. nih.gov For instance, one N-substituted chiral indole analog showed significant activity against Verticillium dahliae and Sclerotinia sclerotiorum with a minimum inhibitory concentration (MIC) of 1.95 µg/mL. nih.gov The this compound structure provides a template that can be further functionalized to explore new fungicidal or herbicidal compounds.

Table 2: Bioactivity of Selected Indole Derivatives in Agrochemical Research

Compound Type Target Application Key Finding Pathogen/Weed Example
Indole-3-carboxylic acid derivatives Herbicide Up to 96% root inhibition at 100 mg/L nih.govresearchgate.net Rape (B. napus) nih.govresearchgate.net
N-substituted chiral indole analogs Fungicide MIC value of 1.95 µg/mL nih.gov Verticillium dahliae nih.gov

Flavor and Fragrance Industry Contributions

While many simple indole derivatives are known for their unpleasant fecal odor at high concentrations, at very low concentrations, some, like 3-methyl-1H-indole (skatole), exhibit a pleasant floral scent. wikipedia.org This dual nature makes them valuable in the fragrance industry. wikipedia.org Skatole itself is used in minute quantities in perfume compositions to introduce natural, complex notes reminiscent of flowers like jasmine and orange blossom. wikipedia.orgthegoodscentscompany.com It can also act as a fixative, prolonging the life of a scent. wikipedia.org

The introduction of a chlorine atom, as in this compound, would significantly alter the organoleptic properties of the molecule. Halogenation generally increases the molecular weight and can change the volatility and odor profile. While there is no specific, publicly available research detailing the use of this compound as a fragrance or flavor compound, the modification of the core skatole structure is a common strategy for creating novel aroma chemicals. The specific scent profile of this chlorinated derivative would require empirical sensory evaluation.

Table of Mentioned Compounds

Compound Name
This compound
Indole
Indole-3-acetic acid (IAA)
3-methyl-1H-indole (Skatole)
Indigo
Phenylazoindole
Indoleazopyrazole

Future Directions and Research Gaps in 7 Chloro 3 Methyl 1h Indole Chemistry

Development of Novel and More Sustainable Synthetic Methodologies

The synthesis of functionalized indoles is a cornerstone of heterocyclic chemistry. novapublishers.comorganic-chemistry.org However, many traditional methods suffer from harsh reaction conditions and the use of hazardous reagents. rsc.org The future of synthesizing 7-chloro-3-methyl-1H-indole and its derivatives lies in the adoption of greener, more sustainable practices. tandfonline.comtandfonline.com

Key research gaps and future directions include:

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool for accelerating organic reactions, often leading to higher yields and shorter reaction times. tandfonline.comtandfonline.com Future studies should focus on developing microwave-assisted protocols for the synthesis of this compound, potentially reducing energy consumption and by-product formation.

Catalyst-Free and Solvent-Free Approaches: The development of catalyst-free and solvent-free reaction conditions is a primary goal of green chemistry. ingentaconnect.com Research into one-pot, multicomponent reactions (MCRs) that proceed in water or under solvent-free conditions could provide highly efficient and environmentally benign routes to novel derivatives. rsc.orgingentaconnect.com

Palladium-Catalyzed Methodologies: Palladium-catalyzed reactions, such as Sonogashira coupling followed by aminopalladation and reductive elimination, offer a regiospecific means to construct 2,3-substituted indoles. organic-chemistry.org Future work could adapt these domino reactions for the one-pot synthesis of complex derivatives starting from precursors of this compound. mdpi.combeilstein-journals.orgnih.gov

Synthetic ApproachKey FeaturesPotential Advantages for this compound
Microwave-Assisted Synthesis Rapid, efficient, environmentally friendly. tandfonline.comtandfonline.comReduced reaction times, improved yields, lower energy consumption.
Multicomponent Reactions (MCRs) High atom economy, convergent synthesis. rsc.orgEfficient, one-pot access to complex derivatives from simple precursors.
Palladium-Catalyzed Domino Reactions High regioselectivity, one-pot procedures. organic-chemistry.orgnih.govPrecise control over substitution patterns for SAR studies.

Exploration of Underexplored Reactivity and Derivatization Pathways

The reactivity of the this compound core is not fully explored. The presence of the chloro- and methyl- groups influences the electron density of the indole (B1671886) ring, potentially opening up unique reaction pathways. chim.it

Future research should investigate:

C-H Functionalization: Direct C-H functionalization has become a powerful tool for derivatization without the need for pre-functionalized starting materials. chim.itnih.govrsc.org A significant research gap exists in the selective C-H functionalization at the C2, C4, C5, and C6 positions of the this compound nucleus. mdpi.com Ruthenium-catalyzed C-H activation could be a promising strategy. mdpi.com

Derivatization at the C7-Position: While challenging, selective functionalization at the C7 position is crucial for creating novel analogues. nih.gov Strategies involving iridium-catalyzed boronation could be adapted to introduce a variety of substituents at this position, enabling the synthesis of compounds with unique biological profiles. nih.govacs.org

Carbonylative Approaches: Metal-catalyzed carbonylation reactions represent an environmentally friendly method to introduce carbonyl groups, leading to the synthesis of valuable intermediates like indole-2-carbonyl and indole-3-carbonyl derivatives. beilstein-journals.orgnih.gov

Advanced Characterization of Complex Biological Interactions and In Vivo Efficacy

While many indole derivatives exhibit potent biological activity, there is a lack of specific in vivo data for compounds derived from this compound. mdpi.compcbiochemres.comchemijournal.com Future research must bridge the gap between promising in vitro results and demonstrated efficacy in living organisms. This involves detailed pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion (ADME) profiles of these compounds. researchgate.net Establishing robust animal models is essential to evaluate both the therapeutic effects and potential toxicity of novel derivatives, paving the way for clinical translation.

Deeper Integration of Computational and Experimental Studies for Rational Design

The rational design of potent and selective therapeutic agents can be significantly accelerated by integrating computational and experimental approaches. nih.govresearchgate.netyoutube.com

Future efforts should focus on:

Quantitative Structure-Activity Relationship (QSAR): 2D and 3D-QSAR studies can be employed to build predictive models that correlate the structural features of this compound derivatives with their biological activities. nih.govnih.govmdpi.com These models can guide the design of new compounds with enhanced potency.

Pharmacophore Mapping and Molecular Docking: Identifying the key structural features (pharmacophore) responsible for biological activity allows for virtual screening of compound libraries. Molecular docking simulations can then predict the binding modes of these compounds with their biological targets, aiding in the selection of the most promising candidates for synthesis and testing. eurekaselect.com

Identification of New Biological Targets and Therapeutic Areas

The indole scaffold is a "privileged structure" in medicinal chemistry, with derivatives showing a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. mdpi.comrsc.orgnih.gov A significant research gap is the identification of novel biological targets for this compound derivatives. High-throughput screening of these compounds against a diverse panel of biological targets could uncover new therapeutic applications. For example, derivatives of 7-chloroquinoline (B30040) have shown promise as anticancer agents, suggesting that the 7-chloro-indole core may also have potential in oncology. nih.gov

Expansion into Emerging Materials Science Fields

Indole-based compounds are not limited to biological applications; they also possess interesting electronic and photophysical properties that make them suitable for use in materials science. nih.gov Indole-based polymers and composites have applications in organic electronics, such as conductive thin films. researchgate.net The future in this area involves designing and synthesizing novel polymers and materials incorporating the this compound unit. The presence of the chlorine atom could modulate the electronic properties, potentially leading to materials with enhanced performance in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), or solar cells. nih.gov

Structure-Activity Relationship (SAR) Elucidation for Enhanced Potency and Selectivity

Systematic SAR studies are crucial for optimizing the therapeutic potential of any lead compound. nih.govresearchgate.net For this compound, future research should focus on the systematic modification of the scaffold at various positions to understand how these changes affect biological activity.

Key SAR questions to be addressed include:

What is the impact of substituents at the N1, C2, C4, C5, and C6 positions on activity and selectivity?

Can the introduction of different functional groups lead to analogues with improved pharmacokinetic properties? acs.org

By systematically exploring the chemical space around the this compound core, it will be possible to develop derivatives with enhanced potency, selectivity, and drug-like properties. acs.orgacs.org

Q & A

Q. Key Reaction Parameters

ParameterTypical RangeImpact on Yield/Purity
Temperature80–120°CHigher temps risk side reactions
CatalystZnCl₂, BF₃·Et₂OEnhances cyclization
Reaction Time6–24 hoursProlonged time improves completion
Purification MethodColumn chromatographyRemoves unreacted starting material

Basic: Which spectroscopic techniques are essential for characterizing this compound, and what key spectral features should be analyzed?

Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable:

  • ¹H/¹³C NMR :
    • Indole NH proton : Resonates at δ 10–12 ppm (broad singlet) .
    • Chloro substituent : Deshields adjacent protons (e.g., C7-H in 7-chloro derivatives appears downfield at δ 7.2–7.5 ppm) .
  • MS (ESI or EI) : Molecular ion peak [M+H]⁺ confirms molecular weight (e.g., m/z 180.03 for C₉H₇ClN) .
    Infrared (IR) Spectroscopy identifies functional groups (e.g., N-H stretch at ~3250 cm⁻¹) .

Advanced: How can researchers investigate the structure-activity relationships (SAR) of this compound derivatives to enhance biological activity?

SAR studies require systematic substituent variation and biological testing :

  • Substituent Effects :
    • C3-Methyl group : Enhances lipophilicity and membrane permeability .
    • C7-Chloro group : Improves binding to hydrophobic enzyme pockets (e.g., kinase inhibitors) .
  • Methodology :
    • Synthesize derivatives with modifications at C2, C5, or N1 positions.
    • Test in vitro bioactivity (e.g., IC₅₀ assays against cancer cell lines) .
    • Use molecular docking to predict interactions with targets (e.g., tubulin or kinases) .

Advanced: What strategies are recommended for resolving contradictions in biological assay data for this compound derivatives?

Contradictions may arise from impurities, assay variability, or off-target effects. Mitigation strategies include:

  • Purity Validation : Use HPLC (>99% purity) to exclude contaminants .
  • Assay Replication : Perform dose-response curves in triplicate across multiple cell lines .
  • Orthogonal Assays : Confirm activity via complementary methods (e.g., Western blot for target protein inhibition alongside cell viability assays) .

Advanced: How can computational methods be integrated with experimental data to predict the pharmacokinetic properties of this compound?

Q. In Silico Tools :

  • ADMET Prediction : Software like SwissADME estimates solubility, CYP450 metabolism, and blood-brain barrier penetration .
  • Molecular Dynamics (MD) : Simulates binding stability to receptors (e.g., 100-ns MD runs to assess ligand-protein interactions) .
    Validation : Compare computational predictions with in vivo pharmacokinetic studies (e.g., plasma half-life in rodent models) .

Basic: What purification methods are most effective for isolating this compound from complex reaction mixtures?

  • Recrystallization : Use ethanol/water or ethyl acetate/hexane mixtures for high-purity crystals .
  • Column Chromatography : Silica gel with gradient elution (hexane → ethyl acetate) resolves closely related impurities .
  • HPLC : Reverse-phase C18 columns with acetonitrile/water gradients achieve >99% purity for biological testing .

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Feasible Synthetic Routes

Reactant of Route 1
7-chloro-3-methyl-1H-indole
Reactant of Route 2
Reactant of Route 2
7-chloro-3-methyl-1H-indole

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.